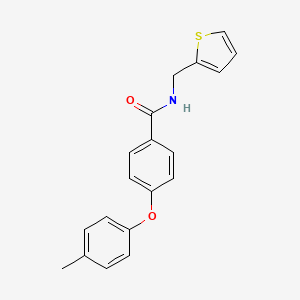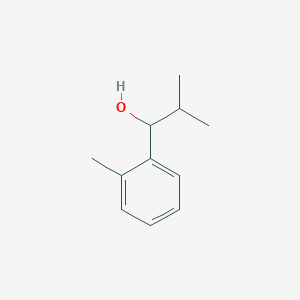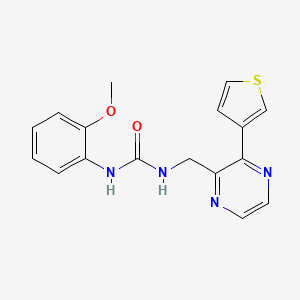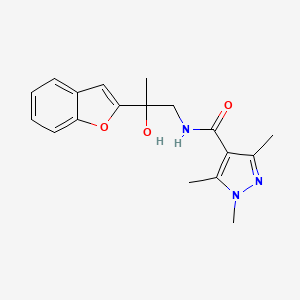![molecular formula C22H18N4S3 B2971775 (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE CAS No. 325992-98-1](/img/structure/B2971775.png)
(2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE is a complex organic molecule featuring a benzothiazole moiety, a thiazole ring, and a dimethylaminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research is ongoing to explore its efficacy in treating diseases such as cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .
Wirkmechanismus
The mechanism of action of (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features but different applications.
Radical-triggered translocation compounds: Share similar functional groups but differ in their reactivity and applications.
Uniqueness
What sets (2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE apart is its combination of a benzothiazole and thiazole ring system with a dimethylaminophenyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
(E)-2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S3/c1-26(2)18-9-7-15(8-10-18)11-16(12-23)21-24-17(13-27-21)14-28-22-25-19-5-3-4-6-20(19)29-22/h3-11,13H,14H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIQOVTWOCWPGM-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)
![1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2971693.png)
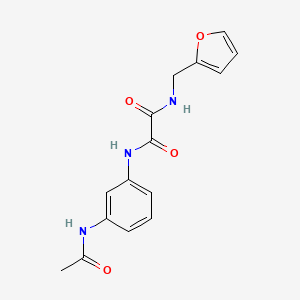
![1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2971695.png)
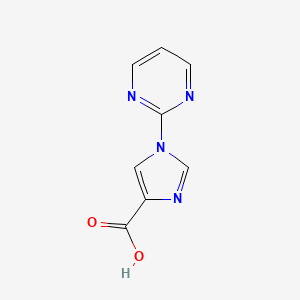
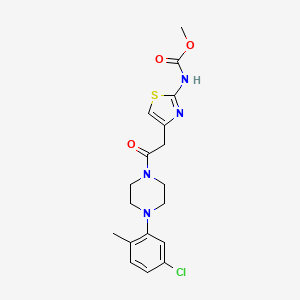
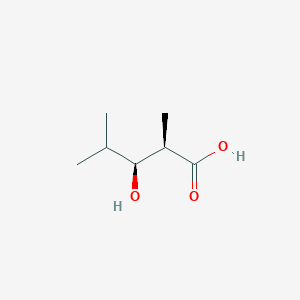
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2971701.png)
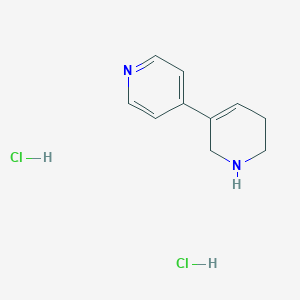
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)
